

Favipiravir-13C3 supplier and certificate of analysis

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Compound of Interest

Compound Name: Favipiravir-13C3

Cat. No.: B13843179

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Favipiravir-13C3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on **Favipiravir-13C3**, a stable isotope-labeled internal standard crucial for the accurate quantification of the antiviral drug Favipiravir in complex biological matrices. This document outlines key suppliers, provides a representative Certificate of Analysis, details analytical methodologies, and illustrates the metabolic pathway of Favipiravir.

Sourcing and Quality Assurance of Favipiravir-13C3

The procurement of high-purity, well-characterized stable isotope-labeled standards is paramount for robust and reproducible analytical data. Several reputable suppliers offer **Favipiravir-13C3** for research purposes.

Table 1: Key Suppliers of **Favipiravir-13C3**

Supplier	Website	Notes
MedChemExpress	--INVALID-LINK--	Offers Favipiravir-13C3 and other isotope-labeled compounds.[1]
Santa Cruz Biotechnology	--INVALID-LINK--	Provides Favipiravir-13C3 for research use, with Certificate of Analysis available.[2]
BOC Sciences	--INVALID-LINK--	A supplier of a wide range of research chemicals, including Favipiravir.

It is imperative to obtain a lot-specific Certificate of Analysis (CoA) from the supplier upon purchase. The CoA provides critical data on the identity, purity, and isotopic enrichment of the compound.

Representative Certificate of Analysis

While a specific Certificate of Analysis for **Favipiravir-13C3** is proprietary to the supplier and lot, a representative CoA for the unlabeled Favipiravir is presented below to illustrate the typical quality control parameters. Researchers should expect similar data points for the 13C3-labeled analog, with the addition of isotopic purity assessment.

Table 2: Representative Certificate of Analysis for Favipiravir

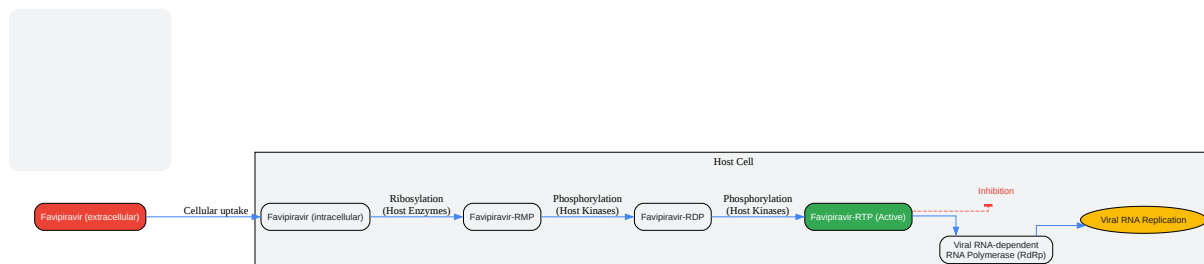
Parameter	Specification	Result
Appearance	White to off-white solid	Conforms
Identification (¹ H-NMR)	Consistent with structure	Conforms
Purity (HPLC)	≥ 99.5%	99.8%
Molecular Formula	C5H4FN3O2	Conforms
Molecular Weight	157.10	Conforms
Solubility	Soluble in DMSO	Conforms
Storage	Store at -20°C	Conforms

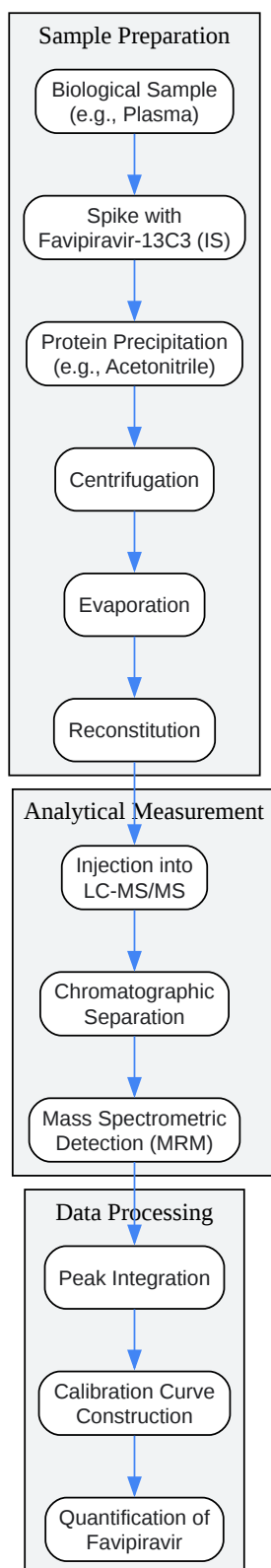
Note: This is a representative example based on a CoA for unlabeled Favipiravir.[3] Data for **Favipiravir-13C3** will include isotopic enrichment.

Mechanism of Action and Metabolic Pathway

Favipiravir is a prodrug that, once inside the cell, is converted into its active form, Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP). This active metabolite acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. By mimicking a purine nucleotide, Favipiravir-RTP is incorporated into the nascent viral RNA strand, leading to the termination of chain elongation and inhibition of viral replication.

The following diagram illustrates the intracellular activation pathway of Favipiravir.





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